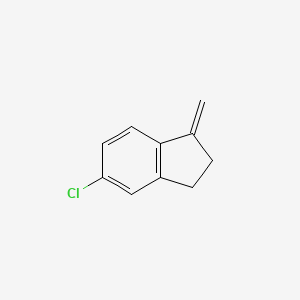

5-chloro-1-methylene-2,3-dihydro-1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-chloro-1-methylene-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 711017-66-2 . It has a molecular weight of 164.63 . It is in liquid form .

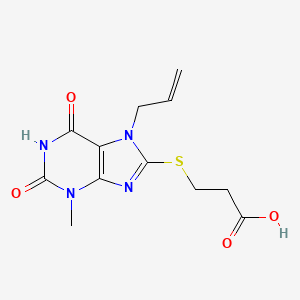

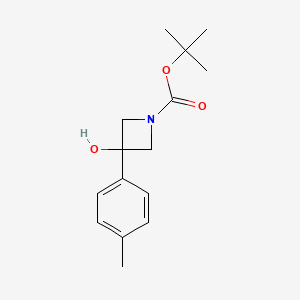

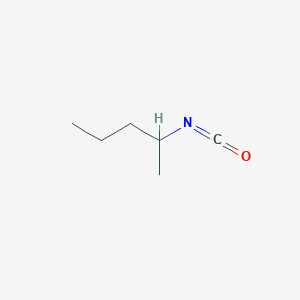

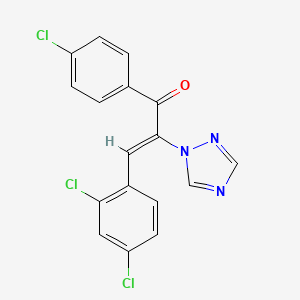

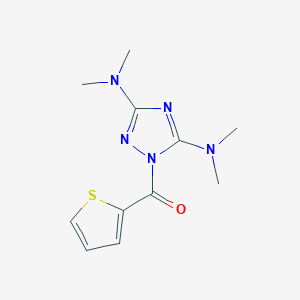

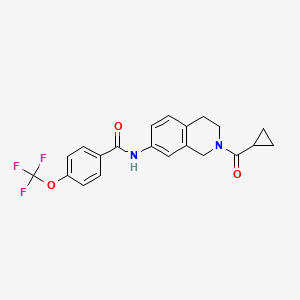

Molecular Structure Analysis

The InChI code for “5-chloro-1-methylene-2,3-dihydro-1H-indene” is1S/C10H9Cl/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2 . Physical And Chemical Properties Analysis

“5-chloro-1-methylene-2,3-dihydro-1H-indene” is a liquid . It is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación

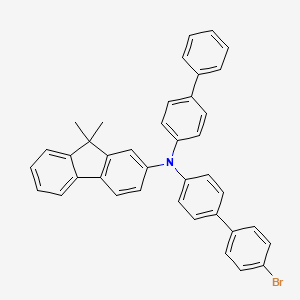

- Application : 5-chloro-1-methylene-2,3-dihydro-1H-indene has been investigated as a potential NLO crystal. Theoretical analyses suggest that it may exhibit second-order NLO properties . Further experimental validation is needed.

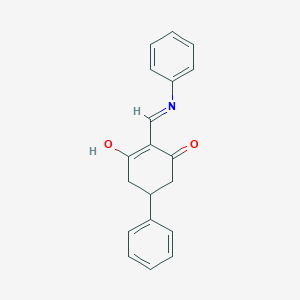

- Application : This compound can serve as a building block for designing novel heterocyclic molecules via Knoevenagel condensation reactions. Such derivatives find applications in drug discovery, including anticancer, anti-inflammatory, and antibacterial agents .

- Application : 5-chloro-1-methylene-2,3-dihydro-1H-indene has potential as a tyrosinase inhibitor. Inhibiting this enzyme could have therapeutic implications for neurodegenerative conditions .

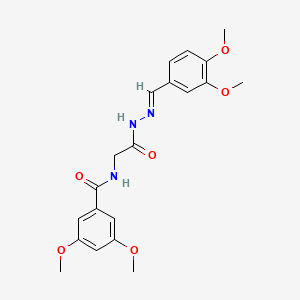

- Application : Chlorine derivatives of this compound exhibit potent antitubercular activity. For instance, 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide shows promising growth inhibition against Mycobacterium tuberculosis .

- Application : 1H-indole-3-carbaldehyde derivatives, including our compound of interest, have been used in sustainable multicomponent reactions. These reactions contribute to the assembly of pharmaceutically relevant scaffolds .

- Application : XRD-single-crystal analysis confirmed the exo-isomer structure of 5-chloro-1-methylene-2,3-dihydro-1H-indene. Complementary techniques (IR, UV–Vis, NMR) provided further insights into its properties .

Non-linear Optical (NLO) Materials

Heterocyclic Synthesis

Tyrosinase Inhibition

Antitubercular Activity

Molecular Diversity in Multicomponent Reactions

Crystallography and Structural Analysis

Safety and Hazards

The safety information for “5-chloro-1-methylene-2,3-dihydro-1H-indene” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function .

Biochemical Pathways

Indole derivatives are known to affect various pathways, leading to a range of downstream effects . These effects include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can cause a variety of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-1-methylene-2,3-dihydro-1H-indene . These factors can include temperature, pH, and the presence of other substances.

Propiedades

IUPAC Name |

6-chloro-3-methylidene-1,2-dihydroindene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZBKMVEALGBDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2=C1C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-methylene-2,3-dihydro-1H-indene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)

![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)

![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)

![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)

![1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2445212.png)